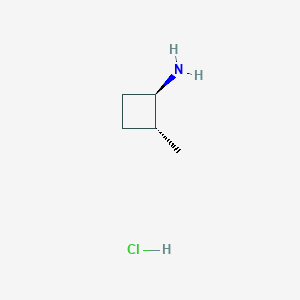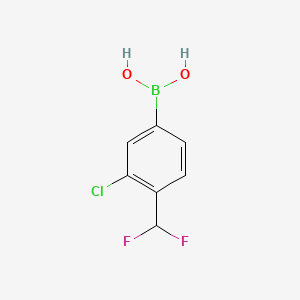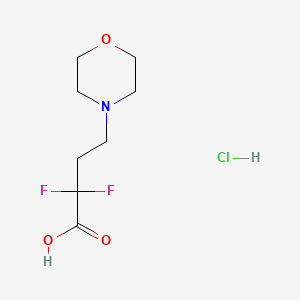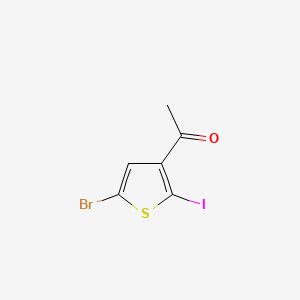![molecular formula C8H13Br B13471036 3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
3-(Bromomethyl)bicyclo[3.1.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)bicyclo[311]heptane is a bicyclic compound that features a bromomethyl group attached to a bicyclo[311]heptane scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)bicyclo[3.1.1]heptane typically involves the bromination of bicyclo[3.1.1]heptane derivatives. One common method is the bromination of bicyclo[3.1.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .
化学反应分析
Types of Reactions
3-(Bromomethyl)bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of functionalized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: A radical initiator for bromination.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Substitution Products: Functionalized derivatives with various nucleophiles.
Reduction Products: Methyl derivatives.
Oxidation Products: Alcohols and carboxylic acids.
科学研究应用
3-(Bromomethyl)bicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: It is used in the development of novel materials with unique structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 3-(Bromomethyl)bicyclo[3.1.1]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a reactive site that can undergo substitution reactions, leading to the formation of various functionalized derivatives. The bicyclo[3.1.1]heptane scaffold provides a rigid and stable framework that influences the reactivity and selectivity of the compound in different chemical reactions .
相似化合物的比较
Similar Compounds
Bicyclo[3.1.1]heptane: The parent compound without the bromomethyl group.
Bicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a smaller ring system.
Uniqueness
3-(Bromomethyl)bicyclo[3.1.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and functionalization potential. The rigid bicyclic structure also contributes to its stability and selectivity in various chemical reactions .
属性
分子式 |
C8H13Br |
|---|---|
分子量 |
189.09 g/mol |
IUPAC 名称 |
3-(bromomethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H13Br/c9-5-8-3-6-1-7(2-6)4-8/h6-8H,1-5H2 |
InChI 键 |
SQCAUBFXGVIXES-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1CC(C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)


![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)




![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)

